![molecular formula C17H21N3O2 B085181 Cyclo(L-leucyl-L-tryptophyl) CAS No. 15136-34-2](/img/structure/B85181.png)
Cyclo(L-leucyl-L-tryptophyl)
説明
Synthesis Analysis
The synthesis of cyclic dipeptides like Cyclo(L-leucyl-L-tryptophyl) often involves solid-phase peptide synthesis or recombinant methods, providing a controlled approach to peptide bond formation and cyclization. The solid-phase peptide synthesis method is preferred for its efficiency in producing pharmaceutically modified cyclotides, which can serve as templates for drug design due to their stability and biological activity (Craik et al., 2012).
Molecular Structure Analysis
Cyclic dipeptides possess a unique molecular structure characterized by a ring formed by the peptide bond between the amino acids. This structure contributes to their stability and ability to interact with biological molecules. The molecular structure of cyclo(L-leucyl-L-tryptophyl) would be expected to include the characteristic diketopiperazine ring, contributing to its stability and potential biological activities.
Chemical Reactions and Properties
Cyclic dipeptides engage in various chemical reactions, including host-guest interactions due to their cyclic structure. These compounds can form inclusion complexes with other molecules, modifying their properties. Such interactions are central to the use of cyclic peptides in drug delivery and material science applications. The ability to form inclusion complexes with various molecules highlights their versatility and potential as therapeutic agents (Martin et al., 2004).
科学的研究の応用
Plant Growth Regulation : Cyclo(L-tryptophyl-L-phenylalanyl), a structurally related compound, was shown to influence the growth of various plants, including pine and tea pollen, lettuce, cress, and rice seeds, suggesting potential applications in agriculture (Kimura et al., 1996).
Antibacterial Activity : Diketopiperazines like Cyclo(L-prolinyl-L-leucine) and Cyclo(L-prolinyl-L-isoleucine) have been explored for their antibacterial properties, indicating the potential use of similar cyclic dipeptides in medical applications (Jhaumeer-Laulloo et al., 2004).
Biochemical Interactions : Studies have shown that the receptor for bitter diketopiperazines like Cyclo(L‐leucyl‐L‐tryptophyl) does not recognize chirality and does not require a strict conformation of the substrate. This finding is significant in understanding taste perception and potentially in developing flavor modifiers (Shiba et al., 1981).
Inhibitor of Nitric Oxide Production : Cyclo(dehydrohistidyl-L-tryptophyl), a related cyclic dipeptide, was found to inhibit nitric oxide production, suggesting potential therapeutic applications in conditions where nitric oxide is implicated (Noh et al., 2007).
Antifungal and Antihelmintic Potential : Cyclo(isoleucyl-prolyl-leucyl-alanyl) has shown potential against pathogenic dermatophytes and earthworms, indicating its use in combating fungal and helminthic infections (Dahiya & Gautam, 2010).
Biofilm Inhibition : Cyclo(L-leucyl-L-prolyl) from marine Bacillus amyloliquefaciens demonstrated significant inhibitory effects on biofilm formation and virulence in Listeria monocytogenes and Staphylococcus aureus, pointing towards its use in controlling bacterial infections (Gowrishankar et al., 2016; Gowrishankar et al., 2015).
Inhibition of Aflatoxin Production : A study on Achromobacter xylosoxidans revealed that cyclo(L-leucyl-L-prolyl) produced by this bacterium significantly inhibited aflatoxin production by Aspergillus parasiticus, suggesting its role in food safety and agriculture (Yan et al., 2004).
作用機序
Target of Action
Cyclo(L-leucyl-L-tryptophyl) is a diketopiperazine metabolite originally isolated from Penicillium . It is active against various bacteria and fungi
Mode of Action
The compound inhibits the production rate of hydroxy radicals, as evidenced by an electron spin resonance (ESR) spectroscopy-based assay . This suggests that the compound may interact with its targets by reducing oxidative stress.
Biochemical Pathways
It is known that the compound has a significant impact on the biofilm and virulence production of certain bacteria . This suggests that it may interfere with the synthesis of extracellular polymeric substances (EPS), thereby preventing biofilm formation and the associated virulence cascade .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability.
Result of Action
Cyclo(L-leucyl-L-tryptophyl) exhibits significant antibacterial and antifungal activities . It inhibits the production of hydroxy radicals , and it also exhibits a phenomenal dose-dependent antibiofilm activity against certain bacterial strains . In addition, it greatly modifies the surface hydrophobicity and significantly reduces the slime synthesis of certain bacteria .
Action Environment
The action of Cyclo(L-leucyl-L-tryptophyl) can be influenced by environmental factors. For instance, the compound was found to be produced mainly in the exponential growth phase of a certain fungal strain . This suggests that the compound’s production and, potentially, its action may be influenced by the growth phase of the producing organism. Furthermore, the compound’s solubility in methanol suggests that its action may be influenced by the solvent environment.
特性
IUPAC Name |
(3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUNCDPEEKFTCX-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164768 | |
Record name | Cyclo(L-leucyl-L-tryptophyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(L-leucyl-L-tryptophyl) | |
CAS RN |
15136-34-2 | |
Record name | Cyclo(L-leucyl-L-tryptophyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015136342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclo(L-leucyl-L-tryptophyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cyclo(L-leucyl-L-tryptophyl) interact with its target (the bitter taste receptor) and what are the downstream effects?
A1: The research suggests that Cyclo(L-leucyl-L-tryptophyl) interacts with a receptor that doesn't seem to be strictly defined by a specific conformation or chirality of the molecule []. Instead, the research highlights the importance of hydrophobicity in the binding process []. While the exact receptor remains unidentified, experiments point towards a lecithin-like lipid as a potential binding site within the cell membrane []. This binding likely triggers signaling cascades within taste receptor cells, ultimately leading to the perception of bitterness.
Q2: What is known about the structure-activity relationship (SAR) of Cyclo(L-leucyl-L-tryptophyl) and its bitterness?
A2: The study indicates that the bitterness of Cyclo(L-leucyl-L-tryptophyl) and similar diketopiperazines is strongly correlated with their hydrophobicity []. This implies that modifications to the molecule's structure, particularly those impacting its hydrophobicity, could significantly influence its perceived bitterness. For instance, substituting the leucine or tryptophan residues with more hydrophobic amino acids might enhance the bitterness, while introducing hydrophilic groups could potentially diminish it.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。